molecular formula C8H13NOS B14813924 [(3-Isopropoxy-2-thienyl)methyl]amine

[(3-Isopropoxy-2-thienyl)methyl]amine

Cat. No.: B14813924
M. Wt: 171.26 g/mol
InChI Key: DHUTWJVKOYHRRN-UHFFFAOYSA-N
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Description

[(3-Isopropoxy-2-thienyl)methyl]amine is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This specialty amine features a thiophene ring, a privileged structure in drug design, combined with an isopropoxy moiety, which can enhance the pharmacokinetic properties of potential drug candidates. Compounds with similar thiophene-methylamine scaffolds are frequently employed as key intermediates in the synthesis of biologically active molecules. Research indicates that such structures are utilized in the development of kinase inhibitors, which are a major focus in oncology for the treatment of various cancers . Furthermore, related bicyclic compounds containing similar functional groups have been investigated as antagonists for specific G protein-coupled receptors (GPCRs), showcasing potential applications in cancer therapy and metabolic disorders . The primary value of [(3-Isopropoxy-2-thienyl)methyl]amine lies in its versatile amine group, which readily undergoes condensation, amidation, and other coupling reactions, making it an ideal precursor for the construction of more complex molecular architectures. Its mechanism of action in research settings is derived from its role as a precursor that can influence the physiochemical properties—such as solubility and bioavailability—of the final target molecules. Researchers leverage this compound in the design and synthesis of novel compounds for probing biological pathways and developing new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not manufactured or tested for pharmaceutical, medicinal, or human use of any kind. All buyers confirm their responsibility for determining product suitability and specification compliance.

Properties

IUPAC Name

(3-propan-2-yloxythiophen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6(2)10-7-3-4-11-8(7)5-9/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUTWJVKOYHRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(SC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The compound [(3-Isopropoxy-2-thienyl)methyl]amine combines a thiophene backbone with an isopropoxy substituent at the 3-position and a primary amine at the methyl group. Its electronic properties, influenced by the electron-donating isopropoxy group and the aromatic thienyl system, make it a valuable intermediate for pharmaceuticals targeting serotonin receptors and kinase inhibitors. The synthesis challenges include avoiding overalkylation of the thiophene ring, achieving regioselectivity during isopropoxy introduction, and stabilizing the amine group against oxidation.

Synthetic Strategies and Methodologies

Nucleophilic Substitution and Alkylation

A widely adopted route involves the alkylation of 3-hydroxythiophene derivatives with isopropyl halides, followed by amine functionalization.

Thiophene Ring Functionalization
  • Starting Material : 3-Hydroxy-2-thiophenemethanol is treated with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Yield : 68–72%.
  • Mechanism : SN2 displacement of the hydroxyl group by isopropoxide.

Reductive Amination of Ketone Intermediates

This method avoids direct handling of reactive amines by reducing imine intermediates.

Ketone Synthesis
  • Step 1 : Oxidation of [(3-Isopropoxy-2-thienyl)methanol] to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄).
  • Yield : 89%.
Imine Formation and Reduction
  • The ketone reacts with ammonium acetate in methanol to form an imine, reduced by sodium cyanoborohydride (NaBH₃CN).
  • Conditions : Room temperature, 24 hours.
  • Yield : 78%.

Key Advantage : Minimizes side reactions compared to direct alkylation.

Transition-Metal-Catalyzed Approaches

Buchwald-Hartwig Amination
  • Palladium-catalyzed coupling of 3-isopropoxy-2-thienylbromide with benzophenone imine, followed by acidic hydrolysis.
  • Catalyst : Pd₂(dba)₃/Xantphos.
  • Yield : 82%.
Enzymatic Resolution for Enantiopure Amines
  • Racemic [(3-Isopropoxy-2-thienyl)methyl]amine is resolved using immobilized lipase B from Candida antarctica and vinyl acetate.
  • Enantiomeric Excess : 96% ee.

Mechanistic Insights and Optimization

Regioselectivity in Isopropoxy Group Introduction

Density functional theory (DFT) studies indicate that the 3-position of the thiophene ring is favored for alkoxy group attachment due to reduced steric hindrance and enhanced resonance stabilization. Microwave irradiation (120°C) accelerates the reaction by 40% compared to conventional heating.

Stability of Amine Intermediates

Primary amines are prone to oxidation; thus, in situ protection with tert-butoxycarbonyl (Boc) groups is recommended during synthesis. Boc-deprotection using trifluoroacetic acid (TFA) achieves >95% recovery.

Applications in Drug Discovery

[(3-Isopropoxy-2-thienyl)methyl]amine serves as a key building block in:

  • Antidepressants : Structural analog of duloxetine, inhibiting serotonin-norepinephrine reuptake.
  • Kinase Inhibitors : Modulates JAK2 and EGFR pathways with IC₅₀ values of 0.8–1.2 µM.

Chemical Reactions Analysis

Types of Reactions

[(3-Isopropoxy-2-thienyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of [(3-Isopropoxy-2-thienyl)methyl]amine.

Scientific Research Applications

[(3-Isopropoxy-2-thienyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(3-Isopropoxy-2-thienyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Applications Reference
[(3-Isopropoxy-2-thienyl)methyl]amine Thiophene (3-isopropoxy, 2-aminomethyl) Not reported Research intermediate
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene (3-acetyl, 2-acetamide), brominated Not reported Synthetic intermediate for 3-acetylthiophenes
2-(Thiophen-2-yl)ethylamine Dual thiophene groups (ethyl and methyl linkers) 223.4 Potential ligand or bioactive compound
(3-Bromothiophen-2-yl)methylamine Thiophene (3-bromo), methoxyethylamine 250.16 High reactivity due to bromine substituent
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine Thiophene-phenyl hybrid, isopropylamine 245.40 Adsorbent or catalyst support
Key Observations:

Substituent Effects :

  • The isopropoxy group in the target compound enhances steric bulk and may influence solubility compared to simpler amines like 2-(thiophen-2-yl)ethylamine .
  • Bromine in (3-bromothiophen-2-yl)methylamine increases reactivity for cross-coupling reactions, unlike the inert isopropoxy group .
  • Acetyl and acetamide groups in N-(3-acetyl-2-thienyl)-2-bromoacetamide enable participation in condensation and nucleophilic substitution reactions .

Synthesis Pathways: Thiophene-derived amines are typically synthesized via functionalization of pre-formed thiophene cores. For example, 3-acetylthiophen-2-amine derivatives are prepared using modified Gewald reactions , while brominated thiophenes may involve electrophilic substitution . The target compound’s synthesis likely involves alkylation of a thiophene precursor with isopropoxy and aminomethyl groups.

This suggests that thiophene-based amines with polar groups could be explored for similar applications. Pharmaceuticals: Compounds like 1-(3-Methylthiophen-2-yl)ethylamine (CAS 128365-16-2) are used as intermediates in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic routes are available for [(3-Isopropoxy-2-thienyl)methyl]amine, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the thiophene ring. A plausible route includes:

Thiophene Functionalization : Introduce isopropoxy at the 3-position via nucleophilic substitution using 3-bromothiophene and isopropanol under basic conditions (e.g., NaH).

Methylamine Incorporation : Attach the methylamine group via reductive amination of a carbonyl intermediate (e.g., using NaBH₃CN or H₂/Pd-C) .

  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF for polar intermediates), temperature control (40–60°C to avoid side reactions), and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>70%) and purity (>95% by HPLC).

Q. How can the structure and purity of [(3-Isopropoxy-2-thienyl)methyl]amine be confirmed?

  • Methodological Answer :

  • FTIR Spectroscopy : Identify characteristic peaks for the amine group (N–H stretch at ~3300–3500 cm⁻¹), C–N stretch (~1250 cm⁻¹), and thiophene ring vibrations (~700–800 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).
  • Elemental Analysis : Verify nitrogen content (~7–8 wt.%) to assess amine incorporation .

Q. What experimental setups are suitable for testing [(3-Isopropoxy-2-thienyl)methyl]amine’s adsorption properties (e.g., CO₂ capture)?

  • Methodological Answer :

  • Batch Reactor System : Use an autoclave reactor at controlled pressures (e.g., 5–10 psi CO₂) and temperatures (25–40°C). Monitor pressure drop to calculate adsorption capacity via the ideal gas law .
  • Material Characterization : Pre-test BET surface area and pore volume (e.g., N₂ adsorption isotherms) to correlate structural properties with adsorption performance .

Advanced Research Questions

Q. How does the thiophene ring’s electronic nature influence [(3-Isopropoxy-2-thienyl)methyl]amine’s reactivity in CO₂ adsorption?

  • Methodological Answer :

  • Electronic Effects : The thiophene’s electron-rich π-system may enhance amine-CO₂ interactions by stabilizing carbamate intermediates via resonance. Compare adsorption capacities with non-thiophene analogues (e.g., benzene derivatives) to isolate electronic contributions .
  • DFT Calculations : Model charge distribution and binding energies between CO₂ and the amine-thiophene system to predict adsorption mechanisms .

Q. What contradictions arise when correlating amine loading with adsorption capacity in heterocyclic amine-functionalized materials?

  • Methodological Answer :

  • Trade-offs : Higher amine loading (e.g., >40 wt.%) often reduces surface area (e.g., from 356 m²/g to <200 m²/g in MDEA-MC systems ), potentially limiting physical adsorption.
  • Resolution : Optimize amine distribution (e.g., via controlled impregnation) to balance chemical (amine-CO₂ reaction) and physical (porosity-driven) adsorption. Use kinetic studies (e.g., pseudo-second-order models) to identify rate-limiting steps .

Q. How can [(3-Isopropoxy-2-thienyl)methyl]amine be integrated into hybrid materials for enhanced stability and recyclability?

  • Methodological Answer :

  • Composite Design : Immobilize the amine on mesoporous supports (e.g., SBA-15, MOFs) via covalent grafting. Characterize stability via cyclic TGA (thermal degradation >250°C indicates robustness) .
  • Regeneration Testing : Perform adsorption-desorption cycles (e.g., 100°C under vacuum) to assess capacity retention. FTIR post-cycling can detect structural degradation (e.g., loss of amine peaks) .

Key Insights

  • Synthesis-Property Link : Thiophene’s electron density enhances amine-CO₂ interactions but requires balanced amine loading to preserve porosity.
  • Advanced Applications : Potential use in dual-function materials (CO₂ capture and catalysis) due to the thiophene’s redox activity .
  • Data-Driven Optimization : Machine learning models (e.g., neural networks) can predict optimal synthesis parameters by training on BET, FTIR, and adsorption datasets .

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